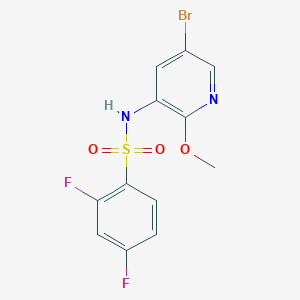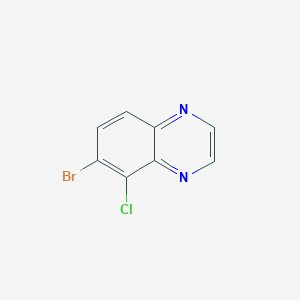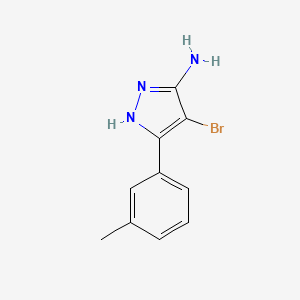![molecular formula C12H12BrF3O B1374025 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one CAS No. 1466898-07-6](/img/structure/B1374025.png)
1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one
概要
説明
This compound belongs to the class of organic compounds known as phenylpyrazoles . The empirical formula is C8H6BrF3N2S and it has a molecular weight of 299.11 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula BrC6H3(CF3)NHCSHN2 . More detailed structural analysis would require experimental techniques such as X-ray crystallography.科学的研究の応用
Organic Synthesis
In organic synthesis, this compound can be used to introduce the 4-bromo-2-(trifluoromethyl)phenyl moiety into larger molecules. This moiety is of interest due to its potential to undergo further functionalization, such as Suzuki coupling, which is a powerful tool for creating biaryl structures commonly found in organic electronic materials and pharmaceuticals .
Material Science
The presence of both bromine and trifluoromethyl groups in this compound makes it a candidate for the synthesis of advanced materials. These groups can interact with other molecules and materials to create novel polymers or coatings with unique properties, such as increased resistance to degradation or improved electronic characteristics .
Chemical Engineering
In chemical engineering, this compound’s reactivity can be harnessed in process development and optimization. Its potential as a building block for more complex chemical structures means it can be used to streamline synthetic routes, improve yields, and reduce the environmental impact of chemical processes .
Biochemistry
While direct applications in biochemistry are not well-documented for this specific compound, its structural features suggest potential uses in the study of enzyme inhibition or receptor binding, given the importance of halogenated aromatics in these areas of research. It could serve as a starting point for the design of bioactive molecules or probes for understanding biological systems .
Environmental Science
Compounds like 1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one can be studied for their environmental fate and impact. The bromine and trifluoromethyl groups are of particular interest due to their potential persistence in the environment and the need to understand their long-term effects on ecosystems .
Safety and Hazards
将来の方向性
The future directions for this compound could involve its potential use in the agrochemical and pharmaceutical industries. Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, have found use in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
作用機序
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s plausible that the compound could affect pathways related to the function of peripheral sensory trigeminal nerves .
Result of Action
Compounds with similar structures have been known to exhibit effects such as mitochondrial uncoupling activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability . The compound’s efficacy and action might also be influenced by factors such as pH, temperature, and the presence of other substances in its environment.
特性
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O/c1-11(2,3)10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMIYKQBPLGFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1373942.png)
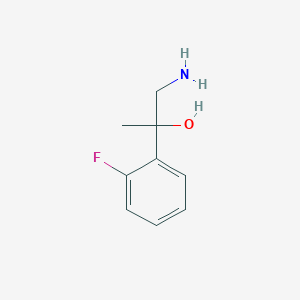
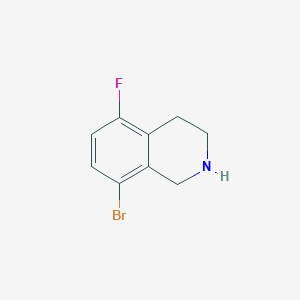
![5-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1373947.png)
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B1373948.png)
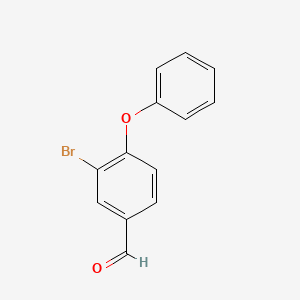
![O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine](/img/structure/B1373951.png)
